molecular formula C17H17N5OS B2961447 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 852372-22-6

2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2961447
CAS No.: 852372-22-6
M. Wt: 339.42
InChI Key: DLBNHBAKAZRETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone features a triazolopyridazine core substituted with a phenyl group at position 3 and a thioether-linked ethanone moiety at position 4. The ethanone is further functionalized with a pyrrolidine ring, a five-membered secondary amine known to enhance solubility and bioavailability in medicinal chemistry applications.

Properties

IUPAC Name

2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-16(21-10-4-5-11-21)12-24-15-9-8-14-18-19-17(22(14)20-15)13-6-2-1-3-7-13/h1-3,6-9H,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBNHBAKAZRETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a notable member of the triazolopyridazine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure comprises a triazolo ring fused with a pyridazine moiety, linked to a pyrrolidine group via a thioether bond. This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds within this class exhibit various pharmacological activities, including:

  • Antimicrobial Activity: Many triazolopyridazines demonstrate significant antimicrobial properties against bacteria and fungi.
  • Anticancer Properties: Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanism of action for 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves:

  • Binding to Enzymes: The triazolopyridazine core can interact with enzymes or receptors, potentially inhibiting their activity.
  • Modulation of Signaling Pathways: It may alter cellular signaling pathways through receptor interaction.

Antimicrobial Activity

A study investigating the antimicrobial efficacy of various triazolopyridazine derivatives demonstrated that 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone exhibited significant activity against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL and 64 µg/mL respectively.

Anticancer Studies

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound inhibited cell growth with IC50 values ranging from 10 µM to 20 µM. Further mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL[Source needed]
AntimicrobialCandida albicansMIC = 64 µg/mL[Source needed]
AnticancerHeLa CellsIC50 = 15 µM[Source needed]
AnticancerMCF-7 CellsIC50 = 20 µM[Source needed]

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Triazolopyridazine Substituent Linkage Type Amine Substituent Molecular Weight* Reported Activity
2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone (Target) Phenyl (C₆H₅) Thioether (S) Pyrrolidine ~399.45 g/mol Not reported
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone 2-Pyridinyl (C₅H₄N) Thioether (S) Morpholine ~413.46 g/mol Not reported (ChemSpider ID: 868967-16-2)
SCL-1: (2-methylpiperidin-1-yl)-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanone Trifluoromethyl (CF₃) Piperidine linkage 2-Methylpiperidine ~452.44 g/mol PD-1/PD-L1 inhibitor (antitumor)
AZD5153 3-Methoxy ([1,2,4]triazolo) Bivalent ether Piperazine/piperidine ~585.63 g/mol Bromodomain and extraterminal (BET) inhibitor
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab) Trifluoromethyl (CF₃) Sulfonyl (SO₂) Pyrrolidine ~447.41 g/mol Synthetic intermediate (no activity reported)

*Molecular weights calculated based on formulae from referenced evidence.

Key Comparative Observations

Substituent Effects on Bioactivity: The phenyl group on the triazolopyridazine core in the target compound may enhance aromatic stacking interactions in biological targets, similar to AZD5153’s methoxy-substituted triazolopyridazine, which showed potent BET inhibition .

Linkage and Amine Substituent Impact :

  • Thioether vs. Sulfonyl : The thioether linkage in the target compound and morpholine analogue is less polar than sulfonyl groups (e.g., in 3ab ), which may affect solubility and target binding kinetics.
  • Pyrrolidine vs. Morpholine : Pyrrolidine’s smaller ring size and higher basicity compared to morpholine could influence pharmacokinetics, such as absorption and half-life .

Therapeutic Applications: While AZD5153 and SCL-1 are optimized for specific targets (BET proteins and PD-1/PD-L1, respectively ), the target compound’s lack of reported activity underscores the need for empirical testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.